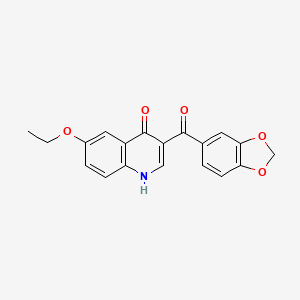![molecular formula C11H11N5O2S B12495795 12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495795.png)
12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps. One common method includes the partial desulphurisation of 3,4-dialkyl-1-oxa-6,6aλ4-dithia-2-azapentalenes with mercury (II) acetate, which gives 3,4-dialkyl-1,6-dioxa-6aλ4-thia-2-azapentalenes . Another approach involves the peracid oxidation of 1-oxa-6,6aλ4-dithia-2-azapentalenes to afford 3-nitromethylene-3H-1,2-dithioles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Peracid oxidation is a common method used, which involves reagents like peracids.
Substitution: Nitrous acid is used for nitroso-deformylation reactions.
Major Products
The major products formed from these reactions include 3-nitromethylene-3H-1,2-dithioles and 5-nitromethylene-5H-1,2,3-thiadiazoles .
Applications De Recherche Scientifique
12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[77002,6
Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.
Medicine: Research into its potential as a therapeutic agent is ongoing.
Industry: Applications in materials science and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one exerts its effects is not fully understood. its structure suggests it may interact with various molecular targets and pathways, potentially involving electron transfer and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-dioxa-6aλ4-thia-2-azapentalenes
- 1,6-dioxa-6aλ4-selena-2-azapentalenes
- 1-oxa-6aλ4-thia-2,5,6-triazapentalenes
Uniqueness
12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is unique due to its specific arrangement of rings and heteroatoms, which imparts distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H11N5O2S |
|---|---|
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C11H11N5O2S/c1-11(2)3-5-6(4-18-11)19-9-7(5)8(17)12-10-13-14-15-16(9)10/h3-4H2,1-2H3,(H,12,13,15,17) |
Clé InChI |
NNEPSZOJDGKRSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CO1)SC3=C2C(=O)NC4=NN=NN34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
![Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495757.png)
![N-(4-methoxyphenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495766.png)
![3-chloro-N-{3-[(3,5-dichlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12495767.png)
![2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B12495772.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12495775.png)
![2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12495777.png)
![2-(1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12495781.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495782.png)


